1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazoloquinoline core with fluorine and methyl substituents, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups .
Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions often yield reduced forms of the pyrazoloquinoline core.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The fluorine atoms and the pyrazoloquinoline core play crucial roles in its binding affinity and specificity. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. For example:
Fluorinated Isoquinolines: These compounds have similar electronic properties but differ in their core structure, leading to different biological activities.
Piperazine Derivatives: While structurally different, these compounds also exhibit a wide range of biological activities and are used in various pharmaceutical applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPOGYYCVQNDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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